molecular formula C14H20BFO3 B7955100 [6-Fluoro-3-methyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol

[6-Fluoro-3-methyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol

Cat. No.: B7955100
M. Wt: 266.12 g/mol
InChI Key: SWTVPSRGWFIPBK-UHFFFAOYSA-N
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Description

[6-Fluoro-3-methyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol is a chemical compound with the molecular formula C14H20BFO3. It is characterized by the presence of a fluoro group, a methyl group, and a dioxaborolane ring attached to a phenylmethanol core. This compound is of interest in various fields of scientific research due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [6-Fluoro-3-methyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol typically involves the following steps:

    Formation of the Boronate Ester: The reaction of 6-fluoro-3-methylphenylboronic acid with tetramethyl-1,3,2-dioxaborolane under catalytic conditions.

    Reduction: The reduction of the resulting boronate ester to form the corresponding phenylmethanol derivative.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions to form corresponding aldehydes or ketones.

    Reduction: Reduction reactions can further modify the functional groups present in the molecule.

    Substitution: The fluoro and methyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluoro-substituted benzaldehydes, while reduction may produce fluoro-substituted alcohols.

Scientific Research Applications

Chemistry

In chemistry, [6-Fluoro-3-methyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medical research, this compound may be investigated for its potential as a pharmacophore. The presence of the fluoro group can enhance the metabolic stability and bioavailability of drug candidates, making it a valuable component in drug design.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, including polymers and coatings, due to its reactivity and functional group compatibility.

Mechanism of Action

The mechanism of action of [6-Fluoro-3-methyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol involves its interaction with specific molecular targets. The fluoro group can participate in hydrogen bonding and electrostatic interactions, while the boronate group can form reversible covalent bonds with diols and other nucleophiles. These interactions can modulate the activity of enzymes, receptors, and other biological molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    [6-Fluoro-3-methylphenyl]methanol:

    [3-Methyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol: Lacks the fluoro group, which may affect its metabolic stability and bioavailability.

    [6-Fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol: Similar structure but different substitution pattern, which can influence its reactivity and applications.

Uniqueness

The combination of fluoro, methyl, and boronate groups in [6-Fluoro-3-methyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol makes it unique among similar compounds. This unique structure imparts specific reactivity and properties that are valuable in various scientific and industrial applications.

Properties

IUPAC Name

[6-fluoro-3-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BFO3/c1-9-6-7-11(16)10(8-17)12(9)15-18-13(2,3)14(4,5)19-15/h6-7,17H,8H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWTVPSRGWFIPBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2CO)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BFO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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